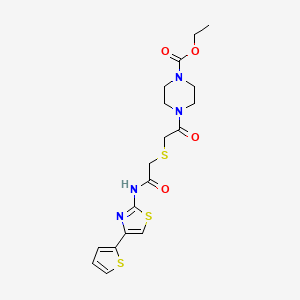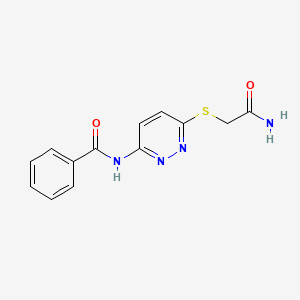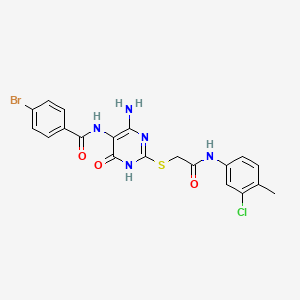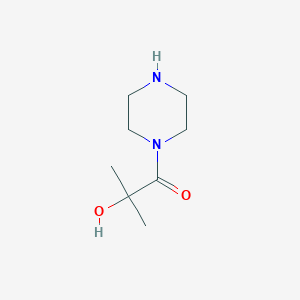
Ethyl 4-(2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of related compounds involves reactions with secondary amines, leading to derivatives like N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018).
- A convenient synthesis method for related ethyl carboxylate derivatives has been developed, highlighting the flexibility and adaptability of such compounds in organic synthesis (Mohamed, 2021).
Molecular Structure Analysis
- X-ray diffraction studies are commonly used to determine the molecular structure of similar piperazine derivatives (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
- The reactivity of similar compounds with thiourea, leading to N-formylated derivatives, illustrates the diverse chemical reactions that such compounds can undergo (Ledenyova et al., 2018).
- The interaction with various reagents to form new heterocyclic systems indicates the compound's chemical versatility (Youssef et al., 2011).
Physical Properties Analysis
- Analyzing the physical properties of such compounds often involves spectroscopic methods like LCMS, NMR, and IR, providing insights into the compound's structure and stability (Kulkarni et al., 2016).
Chemical Properties Analysis
- Studies on similar compounds reveal their potential as intermediates in the synthesis of biologically active compounds, reflecting the chemical utility of such structures (Abu‐Hashem et al., 2020).
- The reactivity with various chemical reagents indicates a range of possible transformations, which can be used to derive new compounds with distinct properties (Albreht et al., 2009).
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds, which share structural similarities with the chemical , were evaluated for antimicrobial, antilipase, and antiurease activities, revealing moderate to good efficacy against various microorganisms and specific enzyme inhibition (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Chemistry of Iminofurans and Piperazine Derivatives
Vasileva et al. (2018) discuss the decyclization of Ethyl 2-[5-Aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates by secondary amines, including piperazine. This process yields N,N′-disubstituted piperazine derivatives, demonstrating the chemical reactivity and potential for creating structurally diverse molecules (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
Novel Mycobacterium Tuberculosis GyrB Inhibitors
Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues, including compounds structurally related to Ethyl 4-(2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate. These compounds were evaluated for their inhibition of Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showing promising activity and highlighting the potential for novel antitubercular agents (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Synthesis and Characterization of Carbazole Derivatives
Sharma, Kumar, and Pathak (2014) discuss the synthesis, characterization, and biological evaluation of novel carbazole derivatives, starting from compounds with structural similarities to the chemical of interest. These derivatives were tested for antibacterial, antifungal, and anticancer activities, with some showing significant efficacy. This research underscores the chemical's potential as a precursor for developing bioactive molecules (Sharma, Kumar, & Pathak, 2014).
Wirkmechanismus
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the production of pro-inflammatory cytokines, suggesting that they may affect the inflammatory response pathway .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities and potential therapeutic applications .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The stability and efficacy of thiazole derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
ethyl 4-[2-[2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S3/c1-2-26-18(25)22-7-5-21(6-8-22)16(24)12-27-11-15(23)20-17-19-13(10-29-17)14-4-3-9-28-14/h3-4,9-10H,2,5-8,11-12H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBKMEFFZICVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488308.png)
![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2488309.png)

![methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)

![N-(4-chlorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2488316.png)





![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)